1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol
Overview
Description
1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol typically involves the reaction of a suitable precursor with tetrafluoropropanol under specific conditions. The reaction may require a catalyst and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: May serve as a probe or reagent in biochemical studies.
Medicine: Potential use in drug development due to its unique properties.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism by which 1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pathways involved would vary based on the biological system and the compound’s role.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-1-ol
- 1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-one
Uniqueness
1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol is unique due to its specific fluorinated structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and application potential.
Properties
IUPAC Name |
1,3-bis(2,2,3,3-tetrafluoropropoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F8O3/c10-6(11)8(14,15)3-19-1-5(18)2-20-4-9(16,17)7(12)13/h5-7,18H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVGVZXWFYLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(F)F)(F)F)O)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.